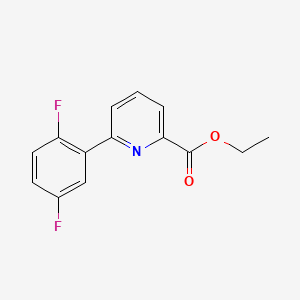

Ethyl 6-(2,5-difluorophenyl)picolinate

Vue d'ensemble

Description

Ethyl 6-(2,5-difluorophenyl)picolinate is an organic compound with the molecular formula C14H11F2NO2. It is a derivative of picolinic acid, where the ethyl ester group is attached to the carboxyl group, and the 2,5-difluorophenyl group is attached to the 6-position of the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Méthodes De Préparation

The synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate typically involves the esterification of 6-(2,5-difluorophenyl)picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction conditions precisely .

Analyse Des Réactions Chimiques

Ethyl 6-(2,5-difluorophenyl)picolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .

Applications De Recherche Scientifique

Ethyl 6-(2,5-difluorophenyl)picolinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.

Industry: It is used in the development of new materials with specific properties, such as increased resistance to degradation and improved performance in harsh environments

Mécanisme D'action

The mechanism of action of Ethyl 6-(2,5-difluorophenyl)picolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can bind to receptors and alter their signaling pathways, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Ethyl 6-(2,5-difluorophenyl)picolinate can be compared with other similar compounds, such as:

Ethyl 6-(2,3-difluorophenyl)picolinate: This compound has fluorine atoms at the 2 and 3 positions of the phenyl ring, which can result in different chemical and biological properties.

Ethyl 6-(2,4-difluorophenyl)picolinate: The fluorine atoms are positioned at the 2 and 4 positions, potentially leading to variations in reactivity and interaction with biological targets.

Ethyl 6-(3,5-difluorophenyl)picolinate: With fluorine atoms at the 3 and 5 positions, this compound may exhibit distinct chemical behavior and biological activity compared to this compound

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological systems, making it a valuable compound for research and development in various fields.

Activité Biologique

Ethyl 6-(2,5-difluorophenyl)picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the picolinate family, characterized by a pyridine ring substituted with an ethyl group and a difluorophenyl moiety. The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with various molecular targets, potentially modulating enzyme activity involved in metabolic pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes that play critical roles in disease processes, such as kinases associated with tumorigenesis.

- Receptor Modulation : By binding to receptors, it may alter signaling pathways that contribute to inflammation and cancer progression.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in several areas:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : The ability to inhibit kinase activity positions it as a candidate for cancer therapy, particularly in malignancies where these kinases are overexpressed.

Research Findings

Recent studies have highlighted the compound's biological efficacy through various experimental approaches:

-

In Vitro Studies : Laboratory tests have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has shown promising results against breast cancer cells by inducing apoptosis.

Cell Line IC50 (μM) Mechanism of Action MCF-7 (Breast Cancer) 15 Induction of apoptosis via caspase activation A549 (Lung Cancer) 20 Inhibition of cell proliferation - Animal Studies : In vivo experiments have supported the anti-inflammatory effects observed in vitro. Mice treated with the compound exhibited reduced swelling in models of induced inflammation.

- Case Studies : A notable case study involved the use of this compound in a combination therapy for patients with advanced cancer. The results indicated enhanced efficacy when used alongside traditional chemotherapeutics.

Comparative Analysis

When compared to similar compounds within the picolinate family, this compound demonstrates unique properties due to its difluorinated structure. This modification can lead to improved binding affinity and altered pharmacokinetic profiles compared to mono-fluorinated analogs.

| Compound | Binding Affinity | Biological Activity |

|---|---|---|

| Ethyl 6-(2-fluorophenyl)picolinate | Moderate | Anti-inflammatory |

| Ethyl 6-(3-fluorophenyl)picolinate | Low | Minimal |

| This compound | High | Anticancer, Anti-inflammatory |

Propriétés

IUPAC Name |

ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-2-19-14(18)13-5-3-4-12(17-13)10-8-9(15)6-7-11(10)16/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYCMTJIXDNJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716698 | |

| Record name | Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-30-5 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(2,5-difluorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.